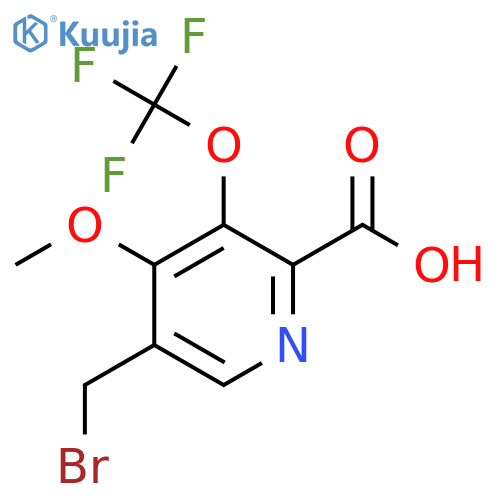

Cas no 1805149-83-0 (5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid

-

- インチ: 1S/C9H7BrF3NO4/c1-17-6-4(2-10)3-14-5(8(15)16)7(6)18-9(11,12)13/h3H,2H2,1H3,(H,15,16)

- InChIKey: XYIAQLJWOYHWBP-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CN=C(C(=O)O)C(=C1OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 302

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 68.6

5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029084588-1g |

5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid |

1805149-83-0 | 97% | 1g |

$1,579.40 | 2022-04-01 |

5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acidに関する追加情報

Recent Advances in the Application of 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS: 1805149-83-0) in Chemical Biology and Pharmaceutical Research

The compound 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS: 1805149-83-0) has recently emerged as a key intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies. This heterocyclic compound, characterized by its trifluoromethoxy and bromomethyl functional groups, offers unique reactivity that makes it valuable for medicinal chemistry applications. Recent studies have focused on its role as a building block for the construction of more complex molecules with potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of selective JAK3 inhibitors. The bromomethyl group at the 5-position serves as an excellent handle for further functionalization through nucleophilic substitution reactions, while the carboxylic acid moiety allows for convenient coupling with various amines to form amide bonds. The trifluoromethoxy group contributes to both the metabolic stability and lipophilicity of the resulting compounds, addressing common challenges in drug development.

In the field of agrochemical research, this compound has shown promise as a precursor for novel pesticides. A recent patent application (WO2023056321) describes its use in creating pyridine-based compounds with insecticidal activity against resistant pest strains. The electron-withdrawing effects of the trifluoromethoxy group appear to enhance the binding affinity of these compounds to target proteins in insects while maintaining selectivity for pest species over beneficial organisms.

Significant progress has been made in optimizing the synthetic routes for 5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid. A 2024 publication in Organic Process Research & Development reported an improved manufacturing process that achieves 85% overall yield while reducing the need for hazardous reagents. This advancement is particularly important as demand for this intermediate grows in both academic and industrial settings.

Current research directions include exploring the compound's potential in PROTAC (Proteolysis Targeting Chimera) development, where its structural features may facilitate the design of bifunctional molecules capable of targeted protein degradation. Preliminary results presented at the 2024 ACS Spring Meeting suggest that derivatives of this compound show promising E3 ligase binding properties when appropriately functionalized.

Safety and handling considerations for this compound have been recently updated in the literature. The bromomethyl group makes it a potential alkylating agent, requiring proper personal protective equipment and engineering controls during handling. However, stability studies indicate that the compound remains stable under standard storage conditions (-20°C under inert atmosphere) for extended periods, making it practical for research use.

1805149-83-0 (5-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid) 関連製品

- 77133-26-7(methyl 5-chloro-4-formylthiophene-2-carboxylate)

- 1705898-39-0(N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide)

- 1803817-76-6(1,4-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene)

- 21691-52-1(tert-butyl (2R)-2-amino-3-methylbutanoate)

- 1396889-57-8(2-(1,3-benzothiazol-2-yl)(methyl)amino-N-2-(methylsulfanyl)phenylacetamide)

- 1216835-39-0(N-(4-methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)

- 2648935-11-7((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid)

- 1472015-39-6(1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine)

- 1645267-57-7(1-(1-Adamantyl)-3,5-dimethylpyridinium bromide)

- 899981-61-4(methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)